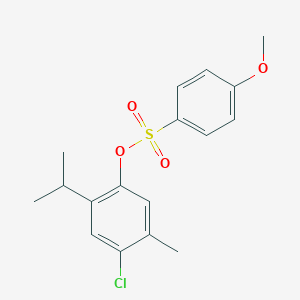![molecular formula C17H23NO2 B310304 N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxybenzamide](/img/structure/B310304.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxybenzamide, commonly known as CELE, is a chemical compound that has been extensively studied in scientific research. This compound is a member of the benzamide family and has been found to have potential applications in the field of medicine. In
Mechanism of Action
The mechanism of action of CELE is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and the inhibition of COX-2 can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
CELE has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of CELE is that it has been extensively studied, and its mechanism of action is relatively well-understood. This makes it a useful tool for researchers investigating the role of COX-2 in various diseases. However, one limitation of CELE is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not well-established.
Future Directions
There are a number of future directions for research on CELE. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory and analgesic agent in the treatment of arthritis and other inflammatory conditions. Further research is needed to fully understand the potential applications of CELE in these areas.
Synthesis Methods
CELE can be synthesized through a multi-step process involving the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This intermediate is then reacted with 1-cyclohexen-1-yl ethylamine to form the final product, CELE.
Scientific Research Applications
CELE has been found to have potential applications in the field of medicine. It has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C17H23NO2 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C17H23NO2/c1-2-20-16-11-7-6-10-15(16)17(19)18-13-12-14-8-4-3-5-9-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,18,19) |
InChI Key |
TWSSELSBDOAMIM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CCCCC2 |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)










